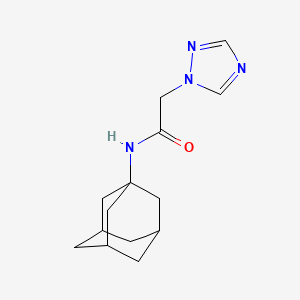![molecular formula C15H18N2O2 B7511690 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, it has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have found that 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been found to have a low toxicity profile, which suggests that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, it has been found to have a low toxicity profile, which makes it a safer option for use in experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its ability to be used in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further studies could be conducted to investigate its mechanism of action and potential interactions with other drugs. Finally, research could be conducted to improve the solubility of this compound, which may increase its potential for use in experiments.
Conclusion
In conclusion, 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea is a chemical compound that has shown potential in scientific research for its anticancer properties, anti-inflammatory and antioxidant effects, and low toxicity profile. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been found to selectively target cancer cells while leaving normal cells unharmed. While there are some limitations to its use in lab experiments, further research could uncover new potential applications for this compound.
Métodos De Síntesis
The synthesis of 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 5-methylfurfurylamine in the presence of a catalyst. The resulting compound is then purified through crystallization to obtain the desired product.
Aplicaciones Científicas De Investigación
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
1-[1-(5-methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-4-5-7-13(10)17-15(18)16-12(3)14-9-8-11(2)19-14/h4-9,12H,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAOQIWPUHQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)



![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)
